molecular formula C19H22N2O5 B2937928 Methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868225-23-4

Methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No. B2937928
CAS RN: 868225-23-4
M. Wt: 358.394
InChI Key: ZFLZPKAKXXQHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate, also known as MPOA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. This compound belongs to the family of isoquinoline derivatives and is known for its ability to interact with various biological targets, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Anticancer Activity through Topoisomerase I Targeting

Research has shown that certain isoquinoline derivatives exhibit potent anticancer activity by targeting topoisomerase I (TOP1), a critical enzyme involved in DNA replication and transcription. These compounds, including various 11H-isoquino[4,3-c]cinnolin-12-ones, have demonstrated significant cytotoxicity against tumor cells by inhibiting TOP1 activity, suggesting a potential application for similar compounds in cancer therapy (Ruchelman et al., 2004).

Hybrid Molecules for Anticancer Evaluation

Hybrid molecules combining cinnamic acid and 2-quinolinone derivatives have been synthesized and assessed for their antiproliferative activity against various cancer cell lines. These compounds, including 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid, have shown potent anticancer activity, illustrating the therapeutic potential of combining structural features for enhanced biological effects (Abu Almaaty et al., 2021).

Analgesic and Anti-inflammatory Agents

Quinoline derivatives have been investigated for their analgesic and anti-inflammatory properties, highlighting the versatility of the quinoline structure in medicinal chemistry. Compounds such as 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide have shown comparable anti-inflammatory activity to indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), without the tendency to induce stomach ulceration in rats. This suggests a potential application for similar structures in developing safer analgesic and anti-inflammatory agents (Abadi et al., 2005).

Selective Inhibition of Nuclear Receptors

Isoquinolinones have been identified as selective inhibitors of the steroidogenic factor 1 (SF-1), a transcription factor with a significant role in steroidogenesis. Compounds such as ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate have shown potent inhibitory activity against SF-1, offering a novel approach to modulate hormone production and explore therapeutic options for diseases related to steroidogenesis (Madoux et al., 2008).

properties

IUPAC Name

methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-25-18(23)12-26-16-8-4-7-15-14(16)9-10-21(19(15)24)11-17(22)20-13-5-2-3-6-13/h4,7-10,13H,2-3,5-6,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLZPKAKXXQHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

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